

Sarmenoside II: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Sarmenoside II

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmenoside II, a flavonol glycoside isolated from *Sedum sarmentosum*, has garnered attention for its potential therapeutic properties, particularly its inhibitory effects on lipid accumulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Sarmenoside II**. Detailed experimental protocols for its isolation and for the assessment of its bioactivity are presented. Furthermore, this document includes visualizations of relevant pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Sarmenoside II is a complex flavonol glycoside. Its core structure consists of a quercetin aglycone attached to a trisaccharide chain, which is further esterified with a coumaroyl group.

Chemical Structure

The two-dimensional chemical structure of **Sarmenoside II** is depicted in Figure 1.

Figure 1: 2D representation of **Sarmenoside II**'s chemical structure.

IUPAC Name

The systematic IUPAC name for **Sarmenoside II** is:

(2R,3S,4S,5R,6S)-2-(((2E)-3-(4-hydroxyphenyl)prop-2-enoyl)oxy)-6-methyl-5-(((2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-((3-(((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-4-oxo-4H-chromen-2-yl)oxy)tetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triol

Physicochemical Properties

A summary of the key physicochemical properties of **Sarmenoside II** is provided in Table 1.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₄₂ H ₄₆ O ₂₂ | [1] |
| Molecular Weight | 902.80 g/mol | [1] |
| CAS Number | 947409-90-7 | |
| Appearance | Amorphous Powder | |
| Melting Point | Not available | |
| Solubility | Soluble in methanol | |
| Optical Rotation | [α] _D ²⁵ -89.5 (c 0.50, MeOH) | |

Biological Activity

The primary reported biological activity of **Sarmenoside II** is the inhibition of lipid accumulation in hepatocytes.

Inhibition of Lipid Accumulation

Sarmenoside II has been shown to inhibit oleic acid-albumin-induced lipid accumulation in HepG2 cells.[1] This effect suggests a potential role for **Sarmenoside II** in the management of non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders. One study reported

that **Sarmenoside II** at a concentration of 100 μM inhibited lipid accumulation by approximately 30%.^[1]

Spectroscopic Data

The structural elucidation of **Sarmenoside II** was achieved through various spectroscopic techniques. A summary of the key spectroscopic data is presented in Table 2.

| Spectroscopic Data | Key Findings |
|--|--|
| ^1H NMR (500 MHz, CD_3OD) | Signals corresponding to a quercetin aglycone, two rhamnose units, one glucose unit, and a p-coumaroyl group. |
| ^{13}C NMR (125 MHz, CD_3OD) | Carbon signals consistent with the proposed structure, including characteristic shifts for the flavonol core, sugar moieties, and the acyl group. |
| HR-FAB-MS | Observed $[\text{M}+\text{Na}]^+$ ion at m/z 925.2378, corresponding to the molecular formula $\text{C}_{42}\text{H}_{46}\text{O}_{22}\text{Na}$. |

Experimental Protocols

This section details the methodologies for the isolation of **Sarmenoside II** and the in vitro assessment of its lipid accumulation inhibitory activity.

Isolation of Sarmenoside II from Sedum sarmentosum

The following protocol is based on the method described by Morikawa et al. (2012).

Figure 2: Workflow for the isolation of **Sarmenoside II**.

Lipid Accumulation Inhibition Assay in HepG2 Cells

This protocol outlines the steps to evaluate the effect of **Sarmenoside II** on lipid accumulation in a human hepatoma cell line.

Figure 3: Experimental workflow for the lipid accumulation assay.

Signaling Pathways

The precise molecular mechanisms by which **Sarmenoside II** inhibits lipid accumulation are not yet fully elucidated. However, the effects of other flavonol glycosides on lipid metabolism in hepatocytes suggest potential involvement of key signaling pathways.

Flavonoids have been reported to modulate the AMP-activated protein kinase (AMPK) pathway. [2][3] Activation of AMPK can lead to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[3] Furthermore, AMPK activation can suppress the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis.

Figure 4: Postulated signaling pathway for **Sarmenoside II**'s effect on lipid metabolism.

Conclusion

Sarmenoside II is a structurally complex natural product with demonstrated in vitro activity against lipid accumulation. This technical guide provides a foundational understanding of its chemical and physical properties, alongside detailed experimental protocols for its study. Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in the context of metabolic diseases. The information presented herein is intended to serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

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- To cite this document: BenchChem. [Sarmenoside II: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372476#chemical-structure-and-properties-of-sarmenoside-ii]

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